2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol
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Overview
Description
2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidinyl ring substituted with a morpholino group, a nitro group, and an aminoethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol typically involves multiple steps, starting with the preparation of the pyrimidinyl core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like ammonia or amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Reduction products such as amines or alcohols.
Substitution: Substituted pyrimidinyl derivatives.
Scientific Research Applications
2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the morpholino moiety play crucial roles in its biological activity, influencing processes such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
4-Methyl-6-morpholinopyrimidin-2-ol
2-((4-Methyl-6-morpholino-5-aminopyrimidin-2-yl)amino)ethanol
2-((4-Methyl-6-morpholino-5-hydroxypyrimidin-2-yl)amino)ethanol
Uniqueness: 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol stands out due to its nitro group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-[(4-methyl-6-morpholin-4-yl-5-nitropyrimidin-2-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O4/c1-8-9(16(18)19)10(15-3-6-20-7-4-15)14-11(13-8)12-2-5-17/h17H,2-7H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVQSGXXJDJLFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCO)N2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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